![molecular formula C10H19ClN2O2 B2370600 tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride CAS No. 2306246-64-8](/img/structure/B2370600.png)
tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1R,5R)-3,6-diazabicyclo[320]heptane-3-carboxylate hydrochloride is a bicyclic compound that features a diazabicycloheptane core
Preparation Methods
The synthesis of tert-butyl (1R,5R)-3,6-diazabicyclo[320]heptane-3-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursorsThe final step involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility .
Chemical Reactions Analysis
tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the bicyclic core or the ester group.
Scientific Research Applications
tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride can be compared with other similar compounds such as:
tert-Butyl (1R,5S,6R)-6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate: This compound has a similar bicyclic core but differs in the functional groups attached.
tert-Butyl6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate: Another bicyclic compound with a different ring structure and functional groups. The uniqueness of this compound lies in its specific stereochemistry and the presence of the diazabicycloheptane core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-5-7-4-11-8(7)6-12;/h7-8,11H,4-6H2,1-3H3;1H/t7-,8+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVDRVRVOABUPB-WLYNEOFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNC2C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CN[C@H]2C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/new.no-structure.jpg)
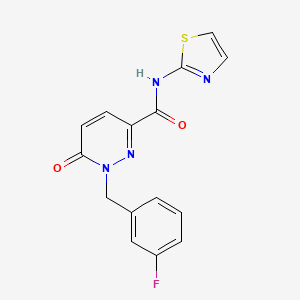
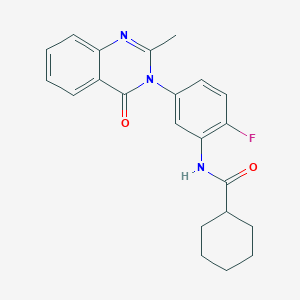
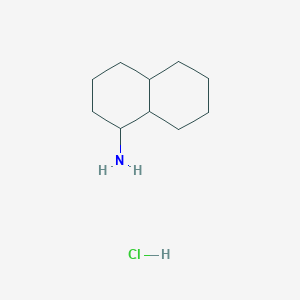
![ethyl 3-cyano-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2370526.png)
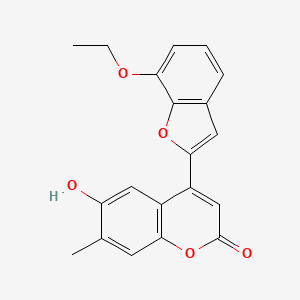
![3-Methyl-6-[4-(6-oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2370529.png)
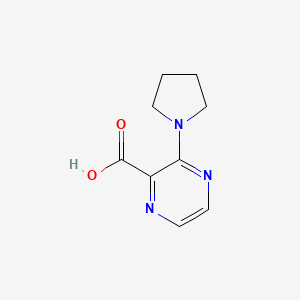
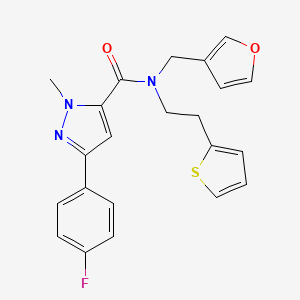
![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-phenylurea](/img/structure/B2370532.png)
![4,10,12-trimethyl-3,5,8,10,12-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-11,13-dione](/img/structure/B2370533.png)
![5-[4-(Isobutyrylamino)anilino]-5-oxopentanoic acid](/img/structure/B2370536.png)
![(3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid](/img/structure/B2370537.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]thiophene-3-carboxamide](/img/structure/B2370540.png)
